
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid
Übersicht
Beschreibung
2-Chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid (2C5M2HTBA) is an organic compound that has been researched for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 239.58 g/mol. It is a derivative of benzoic acid and is composed of a benzene ring with a chlorine atom and a 2-methyl-2H-1,2,3,4-tetrazol-5-yl group attached.
Wissenschaftliche Forschungsanwendungen
Growth-Regulating Substances
Research indicates that benzoic acids, including those with chloro and methyl substitutions, exhibit various physiological activities and are utilized in studying plant growth-regulating substances. Specifically, chloro- and methyl-substituted benzoic acids have been investigated for their impact on plant growth using wheat cylinder, pea segment, and pea curvature tests. The presence of chlorine as a substituent particularly enhances the physiological activity of these compounds (Pybus et al., 1959).
Crystal Structure and Molecular Interactions
The study of tetrazolyl benzoic acid compounds, closely related to 2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid, reveals their significance in the field of crystallography. These compounds display unique hydrogen-bonding and π–π stacking interactions, contributing to the formation of a three-dimensional network. Such structural properties are essential for understanding molecular interactions and designing advanced materials (Li et al., 2008).
Synthesis and Characterization of Derivatives
The chemical synthesis of derivatives of benzoic acid, including those with tetrazolyl groups, is a significant area of research. These studies involve the synthesis, characterization, and evaluation of these derivatives for potential applications, such as antimicrobial activity. The process includes complex reactions and characterizations using techniques like NMR, IR, and mass spectral analysis, highlighting the compound's relevance in chemical research and potential pharmaceutical applications (Chaitanya et al., 2017).
Pharmaceutical Research
Research in pharmaceutical chemistry involves the synthesis and evaluation of compounds with potential biological activities. Studies on derivatives of tetrazolyl benzoic acid focus on their anticancer and antifungal properties, indicating the compound's importance in the development of new pharmaceuticals. These studies involve complex syntheses, docking studies, and biological activity assays, demonstrating the compound's role in drug discovery and development (Shaikh et al., 2017).
Material Science and Corrosion Inhibition
Compounds based on benzoic acid derivatives, including those with tetrazolyl groups, are investigated for their applications in material science, such as corrosion inhibition for metals. This research involves the synthesis and characterization of these compounds and their evaluation as corrosion inhibitors, providing insights into their potential industrial applications. Structural characterization and experimental techniques are employed to assess their effectiveness, highlighting the compound's significance in the field of material science and engineering (Rbaa et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methyltetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-12-8(11-13-14)5-2-3-7(10)6(4-5)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNOYOJIYCDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




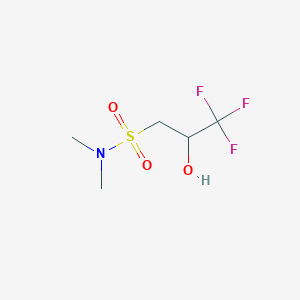

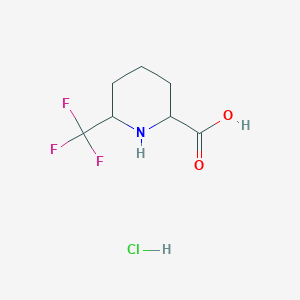
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
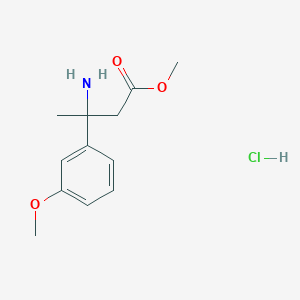
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
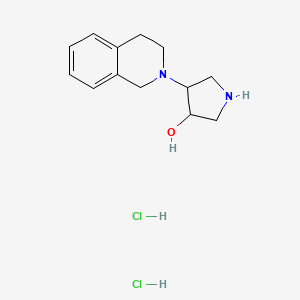
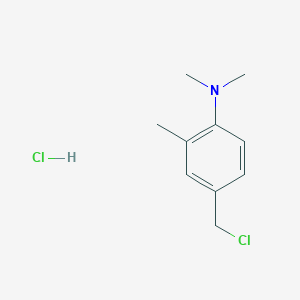
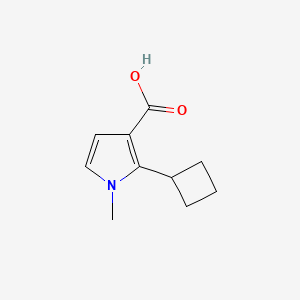
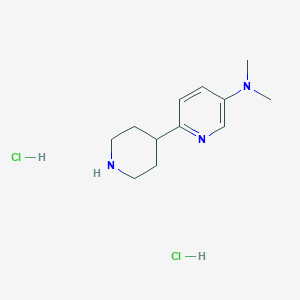
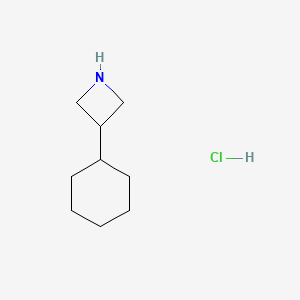

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)